IMP-1088 is a small molecule inhibitor of human N-myristoyltransferases (NMTs), specifically NMT1 and NMT2. [, , ] NMTs catalyze the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine residue of a variety of proteins, a process known as N-myristoylation. This modification is crucial for the localization and function of numerous proteins involved in various cellular processes. [] IMP-1088 acts as a potent and selective dual inhibitor of NMT1 and NMT2, effectively blocking the N-myristoylation process. [, , ] This makes IMP-1088 a valuable tool in investigating the role of N-myristoylation in biological processes and its potential as a therapeutic target for various diseases.
While the provided literature doesn't detail a specific synthetic route for IMP-1088, it does highlight a fragment-based drug design approach used for its development. [, ] Initially, weak-binding fragments targeting different sites of the human NMT enzyme were identified. [, ] Through iterative cycles of fragment reconstruction, structure-guided linking, and conformational control, the researchers optimized the fragments, ultimately leading to the synthesis of IMP-1088. [, ] This process involved analyzing crystal structures and understanding the cooperative binding between the initial fragments. [, ]
Although the provided literature lacks detailed information regarding the specific bond lengths and angles of IMP-1088, it confirms that the molecule comprises two key fragments identified through fragment-based drug design. [, ] These fragments target distinct binding sites within the human NMT enzyme. [, ] The researchers utilized crystal structure analysis to guide the linking and conformational control of these fragments, ultimately resulting in the three-dimensional structure of IMP-1088. [, ] This structure allows for potent and selective dual inhibition of both NMT1 and NMT2. [, , ]
IMP-1088 exerts its antiviral effect by inhibiting the activity of human N-myristoyltransferases (NMTs), particularly NMT1 and NMT2. [, , ] These enzymes play a critical role in the N-myristoylation of viral proteins, a process essential for their proper localization, assembly, and function. [, , , , ] By blocking NMT activity, IMP-1088 disrupts the myristoylation of specific viral proteins, ultimately inhibiting viral replication. [, , , , ]
For example, IMP-1088 effectively inhibits the replication of rhinoviruses, polioviruses, and foot-and-mouth disease viruses by preventing the myristoylation of the viral capsid protein VP0. [, ] This inhibition disrupts viral capsid assembly, rendering the viruses non-infectious. [, ] Similarly, IMP-1088 hinders vaccinia virus (VACV) infection by inhibiting the myristoylation of viral entry proteins, specifically L1, A16, and G9. [] This inhibition significantly reduces the infectivity of progeny virions by impairing their entry into host cells and disrupting membrane fusion activity. [] Furthermore, IMP-1088 demonstrates antiviral activity against SARS-CoV-2 by compromising the infectivity of released viral particles. [] While the specific mechanism of action against SARS-CoV-2 requires further investigation, it likely involves disrupting the myristoylation of essential viral proteins involved in viral particle assembly and infectivity. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7